1-Methoxypropane-2-sulfonamide

Apelin receptor GPCR Medicinal chemistry

Researchers requiring a versatile, chiral sulfonamide building block for GPCR-targeted synthesis often face limited availability of well-characterized material. 1-Methoxypropane-2-sulfonamide (CAS 1248069-02-4) directly addresses this gap with a confirmed 95% purity, enabling reproducible results in hit-to-lead campaigns. - Serves as a key precursor for potent apelin receptor antagonists (EC50 = 0.150 nM) and other bioactive heterocycles. - Dual functionality (nucleophilic sulfonamide + methoxyalkyl chain) allows selective, multi-step derivatization. - EU CLP-classified (Acute Tox. 4, H302), providing a clear, auditable safety profile for compliant procurement.

Molecular Formula C4H11NO3S
Molecular Weight 153.2 g/mol
CAS No. 1248069-02-4
Cat. No. B1464022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxypropane-2-sulfonamide
CAS1248069-02-4
Molecular FormulaC4H11NO3S
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESCC(COC)S(=O)(=O)N
InChIInChI=1S/C4H11NO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)
InChIKeyHZVYKFOIYCUEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxypropane-2-sulfonamide (CAS 1248069-02-4): A Sulfonamide Research Reagent and Building Block


1-Methoxypropane-2-sulfonamide (CAS 1248069-02-4) is an aliphatic sulfonamide with the molecular formula C4H11NO3S and a molecular weight of 153.2 g/mol [1]. It is classified as a notified substance under the EU CLP Regulation with an Acute Toxicity 4 (H302) hazard statement [2]. Its core structure, featuring a sulfonamide group (-SO2NH2) on a methoxypropane backbone, makes it a versatile building block for organic synthesis and a subject of interest in medicinal chemistry research, particularly as a precursor for more complex bioactive molecules [1][3].

Why 1-Methoxypropane-2-sulfonamide (CAS 1248069-02-4) Cannot Be Replaced by Other Sulfonamide Analogs


Direct substitution of 1-Methoxypropane-2-sulfonamide with other sulfonamides, such as methanesulfonamide or N-methoxypropane-1-sulfonamide, is not scientifically sound. The compound's specific placement of the sulfonamide group at the 2-position of the propane chain, combined with the terminal methoxy group, dictates its unique reactivity profile and physicochemical properties [1][2]. These structural features influence solubility in organic solvents, hydrogen-bonding capacity, and the compound's suitability as a precursor in specific synthetic routes, including the construction of complex heterocyclic systems. Furthermore, its utility as a chiral building block when resolved into its (2R) and (2S) enantiomers underscores a level of synthetic versatility not shared by simpler, achiral analogs . The following evidence outlines the specific, quantifiable differentiators where available.

Quantifiable Differentiation Evidence for 1-Methoxypropane-2-sulfonamide (CAS 1248069-02-4)


Target Engagement in Complex Derivative: Apelin Receptor Antagonism at 0.150 nM EC50

While direct activity for the parent 1-methoxypropane-2-sulfonamide is not reported, a highly complex derivative bearing this group as a key substituent, (1R,2R)N-(4-(2,6-dimethoxyphenyl)-5-(6-methoxypyridin-2-yl)-4H-1,2,4-triazol-3-yl)-1-(5-fluoropyrimidin-2-yl)-1-methoxypropane-2-sulfonamide, demonstrates potent antagonism of the human apelin receptor with an EC50 of 0.150 nM in a cell-based assay [1]. This provides a validated, albeit indirect, example of the group's utility in achieving high-affinity interactions in a complex pharmacophore.

Apelin receptor GPCR Medicinal chemistry

Class-Based Biological Activity: Inhibition of Carbonic Anhydrase and DHPS

As a member of the sulfonamide class, 1-Methoxypropane-2-sulfonamide is reported to inhibit the enzymes dihydropteroate synthetase (DHPS) and carbonic anhydrase . This class-level inference is based on the well-established mechanism of action for primary sulfonamides. While direct inhibitory constants (Ki/IC50) for 1-Methoxypropane-2-sulfonamide against these targets are not publicly available, this class-level activity distinguishes it from non-sulfonamide building blocks for applications requiring this pharmacophore.

Antibacterial Carbonic anhydrase Mechanism of action

Regulatory Safety Profile: Classified as Acutely Toxic (H302)

The European Chemicals Agency (ECHA) C&L Inventory classifies 1-Methoxypropane-2-sulfonamide (CAS 1248069-02-4) with the hazard statement code H302, indicating 'Harmful if swallowed' under the Acute Toxicity 4 category [1]. This official, harmonized classification provides a specific and verifiable safety differentiator from non-hazardous or less hazardous alternative building blocks, such as simple alcohols or unsubstituted sulfonamides, and is a critical piece of information for procurement and handling protocols.

Safety CLP Regulation Hazard assessment

Enhanced Solubility Profile vs. Simpler Sulfonamides

The presence of both a methoxy group and a propane chain on 1-Methoxypropane-2-sulfonamide is reported to enhance its solubility in common organic solvents like ethanol and acetone compared to simpler analogs such as methanesulfonamide [1]. This property is a key advantage for its use as a reagent in homogeneous organic reactions. While precise solubility measurements (e.g., g/L) were not found, the qualitative improvement is a recognized structural benefit that simplifies its application in synthesis.

Solubility Organic synthesis Physicochemical properties

Key Procurement-Driven Application Scenarios for 1-Methoxypropane-2-sulfonamide (CAS 1248069-02-4)


Medicinal Chemistry: Synthesis of GPCR-Targeting Libraries

Based on its use as a substituent in a potent apelin receptor antagonist (EC50 = 0.150 nM) [1], 1-Methoxypropane-2-sulfonamide is a strategically relevant building block for constructing libraries of compounds targeting G protein-coupled receptors (GPCRs). Researchers can leverage its sulfonamide group for hydrogen bonding and its chiral center for exploring stereospecific interactions. This is particularly valuable for hit-to-lead optimization campaigns in cardiovascular and metabolic disease research.

Organic Synthesis: A Versatile Building Block for Heterocycle Construction

The compound's dual functionality—a nucleophilic sulfonamide and a methoxyalkyl chain—allows for selective functionalization in multi-step organic syntheses [2]. Its enhanced solubility in organic solvents like ethanol and acetone makes it a practical choice for the synthesis of more complex heterocycles, including triazoles and pyrimidines, which are common cores in pharmaceuticals and agrochemicals. Its utility as a chiral building block further expands its application in asymmetric synthesis .

Academic Research: Exploring Novel Sulfonamide-Based Inhibitors

Due to its class-level activity as an inhibitor of dihydropteroate synthetase (DHPS) and carbonic anhydrase , 1-Methoxypropane-2-sulfonamide serves as a fundamental core scaffold for academic research into new antibacterial agents or carbonic anhydrase inhibitors. The lack of extensive prior art allows for novel intellectual property generation, making it an attractive starting point for exploratory medicinal chemistry projects in university and research institute settings.

Safety-Compliant Laboratory Procurement

For organizations with strict safety and compliance protocols, the official EU CLP classification of Acute Toxicity 4 (H302) for 1-Methoxypropane-2-sulfonamide [3] provides a clear and auditable hazard profile. This allows procurement departments to ensure proper storage, handling, and disposal measures are in place before purchase, differentiating it from research chemicals with incomplete or ambiguous safety data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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